N-Formylnorfloxacin

Description

Contextualization within Fluoroquinolone Metabolomics and Environmental Science

The study of how organisms process and alter pharmaceutical compounds, a field known as metabolomics, is crucial for understanding their full biological impact. Within this context, N-Formylnorfloxacin has been identified as a human metabolite of norfloxacin (B1679917). researchgate.net The formylation of norfloxacin to produce this compound is a recognized biotransformation reaction. researchgate.netresearchgate.net This metabolic conversion is not limited to humans; it is also a known mammalian metabolite. researchgate.netnih.govresearchgate.net

From an environmental perspective, the widespread use of antibiotics like norfloxacin in human and veterinary medicine has led to their release into the environment through wastewater and agricultural runoff. nih.gov The subsequent transformation of these parent compounds into metabolites like this compound is a key area of environmental science research. These transformation products can have their own biological activities and environmental fates, making their study essential for a comprehensive risk assessment of pharmaceutical pollution.

This compound as a Key Transformation Product of Norfloxacin

This compound is a prominent transformation product of norfloxacin, formed through various biological and environmental processes. In humans, it is one of several metabolites produced, alongside compounds like N-acetylnorfloxacin and desethylene-N-acetylnorfloxacin. researchgate.netresearchgate.net

Fungal biotransformation is another significant pathway for the formation of this compound. healthdrugpdf.com Research has shown that the fungus Pestalotiopsis guepini can transform norfloxacin into several metabolites, including this compound, when grown on poultry litter materials like rice hulls and corncobs. healthdrugpdf.com In one study, this compound constituted 4.2% of the total metabolites in rice-hull cultures and 10.7% in corncob cultures. healthdrugpdf.com Similarly, in broth cultures with Pestalotiopsis guepini, this compound was identified as a metabolite, accounting for 3.6% of the total metabolites. researchgate.netnih.gov

The table below summarizes the relative abundance of this compound and other norfloxacin metabolites produced by Pestalotiopsis guepini under different conditions.

| Culture Condition | This compound (%) | N-Acetylnorfloxacin (%) | Desethylene-N-acetylnorfloxacin (%) | 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (%) |

| Rice Hulls | 4.2 | 2.3 | 0.5 | 18.4 |

| Corncobs | 10.7 | 3.4 | - | - |

| Sucrose/Peptone Broth | 3.6 | 55.4 | 8.8 | 2.1 |

This table is based on data from studies on the fungal transformation of norfloxacin by Pestalotiopsis guepini. researchgate.netnih.govhealthdrugpdf.com

Furthermore, the photodegradation of norfloxacin, particularly in solution, can lead to the formation of various degradation products, although the direct pathway to this compound through this process is less documented than its formation as an ethylenediamine (B42938) degradate. nih.govrsc.org

Research Trajectories and Interdisciplinary Significance of this compound Studies

Current research on this compound and other fluoroquinolone metabolites is increasingly interdisciplinary, bridging medicine, environmental science, and analytical chemistry. flame.edu.inmdpi.comscienceopen.combio-integration.org A significant research trajectory involves the development of advanced analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to detect and quantify these transformation products in complex matrices like wastewater and biological samples. researchgate.netnih.gov

The study of this compound has interdisciplinary significance for several reasons:

Environmental Risk Assessment: Characterizing the environmental fate and potential toxicity of transformation products is essential for assessing the ecological risks associated with pharmaceutical contamination. nih.gov

Bioremediation: Research into microbial transformation of antibiotics, such as the work with Pestalotiopsis guepini, opens up possibilities for using microorganisms to degrade pharmaceutical pollutants in the environment. healthdrugpdf.comiyte.edu.tr

The integration of knowledge from various fields is vital for addressing the complex challenges posed by pharmaceutical metabolites in the environment and in biological systems. mdpi.com Future research will likely continue to focus on the long-term effects of these compounds and the development of strategies to mitigate their potential impact.

Structure

3D Structure

Properties

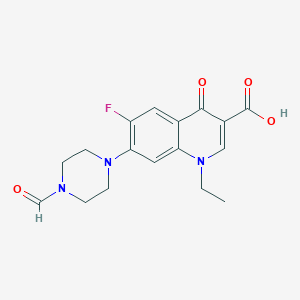

IUPAC Name |

1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-2-20-9-12(17(24)25)16(23)11-7-13(18)15(8-14(11)20)21-5-3-19(10-22)4-6-21/h7-10H,2-6H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGDJPQDLMOZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315594 | |

| Record name | N-Formylnorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70459-04-0 | |

| Record name | N-Formylnorfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70459-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylnorfloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylnorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLNORFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H447VL6G86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Biotransformation Pathways of N Formylnorfloxacin

Microbial Biotransformation Mechanisms Leading to N-Formylnorfloxacin

The transformation of norfloxacin (B1679917) into this compound is a notable pathway in its microbial metabolism. This process involves the addition of a formyl group to the piperazinyl moiety of the norfloxacin molecule. Several fungal species have been identified as key players in this biotransformation.

Fungal Transformation of Norfloxacin

Fungi, with their diverse metabolic capabilities, have been extensively studied for their ability to transform xenobiotic compounds, including pharmaceuticals like norfloxacin. The formation of this compound is a recurring observation in these studies.

The fungus Pestalotiopsis guepini has been established as a significant model organism for studying the biotransformation of fluoroquinolones. researchgate.netmdpi.comgoogle.com Research has demonstrated that Pestalotiopsis guepini strain P-8 can metabolize norfloxacin, leading to the production of several metabolites, including this compound. researchgate.netnih.gov In one study, after 18 days of incubation, this compound accounted for 3.6% of the total metabolites produced from norfloxacin. researchgate.netnih.gov

Further investigations involving the growth of P. guepini on poultry litter materials, such as rice hulls and corncobs, also revealed the formation of this compound. healthdrugpdf.com When grown on rice hulls dosed with norfloxacin, this compound was one of the four metabolites produced. healthdrugpdf.com On corncobs, this compound and N-acetylnorfloxacin were the only two metabolites detected. healthdrugpdf.com This indicates the fungus's ability to transform norfloxacin under different nutrient conditions. healthdrugpdf.com

**Table 1: Norfloxacin Metabolites Produced by *Pestalotiopsis guepini***

| Metabolite | Percentage of Total Metabolites | Reference |

|---|---|---|

| N-Acetylnorfloxacin | 55.4% | researchgate.netnih.gov |

| Desethylene-N-acetylnorfloxacin | 8.8% | researchgate.netnih.gov |

| This compound | 3.6% | researchgate.netnih.gov |

| 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 2.1% | researchgate.netnih.gov |

The basidiomycete fungus Ganoderma lucidum JAPC1, isolated from hospital wastewater soil, has also been identified as capable of degrading norfloxacin. researchgate.netglobalauthorid.com While detailed metabolic pathways leading to this compound by this specific strain are still under investigation, its ability to completely degrade norfloxacin within four days suggests a potent metabolic system. researchgate.net Comparative studies have shown that Ganoderma lucidum JAPC1 was effective in degrading norfloxacin but not ciprofloxacin (B1669076), highlighting a degree of substrate specificity in its metabolic activity. researchgate.netresearchgate.net

Besides Pestalotiopsis guepini, other fungal species have been implicated in the metabolism of norfloxacin, resulting in various transformation products, including this compound. For instance, studies on the biotransformation of norfloxacin by Trichoderma viride have identified several metabolites, analogous to those produced from ciprofloxacin by the same fungus. tdx.cat While the primary metabolites were often N-acetylated compounds, the formation of N-formylated derivatives is a common secondary pathway. tdx.catnih.gov

Biotransformation by Ganoderma lucidum JAPC1

Enzymatic Systems in Microbial Formylation of Norfloxacin

The formylation of norfloxacin is an enzymatic process. While the specific enzymes responsible for this reaction in many fungal species are not yet fully characterized, research points towards the involvement of N-formyltransferases and other related enzymes.

The addition of a formyl group to the nitrogen atom of the piperazine (B1678402) ring in norfloxacin is catalyzed by an N-formyltransferase. nih.govresearchgate.net In bacteria, enzymes like UDP-L-Ara4N formyltransferase have been identified, which are involved in formylation reactions. nih.gov While the direct fungal homolog responsible for norfloxacin formylation has not been definitively isolated, the consistent production of this compound across different fungal species strongly suggests the presence of such enzymatic machinery. researchgate.nettdx.cat Methionyl-tRNA formyltransferase is another enzyme known to be involved in formylation processes in bacteria, although its specific role in xenobiotic metabolism is less clear. semanticscholar.org The synthesis of this compound can also be achieved chemically through reactions with formic acid or ethyl formate, providing a synthetic parallel to the biological process. nih.govresearchgate.net

Involvement of Cytochrome P450 Systems in Microbial Biotransformation

The cytochrome P450 (CYP450) system, a diverse group of heme-containing monooxygenases, plays a significant role in the biotransformation of various xenobiotics, including fluoroquinolone antibiotics like norfloxacin. nih.govresearchgate.net In microbial systems, particularly fungi, the involvement of CYP450 enzymes in the initial stages of norfloxacin degradation has been demonstrated. nih.gov

Studies on the fungus Bjerkandera adusta have provided evidence that cytochrome P450 enzymes are involved in the degradation of norfloxacin, along with other fluoroquinolones. nih.gov The use of CYP450 inhibitors in fungal cultures has shown a significant decrease in the degradation of these antibiotics, suggesting that these enzymes are primarily active during the initial phases of fungal growth and that their activity diminishes over time. nih.gov This indicates a complex relationship between the antibiotic and the fungus, where CYP450 enzymes contribute to the initial metabolic attack on the norfloxacin molecule. nih.gov

Fungi such as Cunninghamella elegans are well-known for their robust CYP450 activity, which enables them to transform a wide array of foreign compounds. researchgate.net While direct evidence for this compound formation via CYP450 is not explicitly detailed, the system's known function in oxidation and other metabolic reactions makes its involvement in the complex biotransformation pathways of norfloxacin plausible. nih.govresearchgate.netucd.ie The biotransformation of other drugs, like flumequine, by Cunninghamella elegans to hydroxylated metabolites is likely catalyzed by cytochrome P450, further supporting the potential role of this enzyme system in the metabolism of fluoroquinolones. ucd.ie

In some cases, the degradation of fluoroquinolones by white-rot fungi is attributed to non-specific extracellular enzymatic systems, including lignin-modifying oxidoreductases and intracellular enzymes like the cytochrome P450 systems. mdpi.com

Characterization of Co-occurring Norfloxacin Metabolites in Microbial Systems

In microbial environments, the biotransformation of norfloxacin results in a variety of metabolites, indicating multiple degradation pathways. These metabolic alterations often involve modifications to the piperazine ring, a key functional group for the antibacterial activity of fluoroquinolones. nih.gov

N-Acetylnorfloxacin as a Co-metabolite

N-Acetylnorfloxacin is a frequently identified metabolite of norfloxacin in microbial systems. ucd.ienih.gove3s-conferences.orgresearchgate.netresearchgate.netscience.gov The bacterium Microbacterium sp. strain 4N2-2, isolated from a wastewater treatment plant, has been shown to convert norfloxacin into N-acetylnorfloxacin along with other metabolites. ucd.ieresearchgate.netscience.gov The formation of N-acetylnorfloxacin is notably enhanced in the presence of amino acids. nih.govscience.gov This acetylation process leads to a loss of the antibacterial activity of the parent compound. researchgate.net

The production of N-acetylnorfloxacin is not exclusive to bacteria; it has also been observed in fungal biotransformation of norfloxacin. ucd.ie This suggests that N-acetylation is a common detoxification pathway for norfloxacin in diverse microbial communities.

Desethylene-N-acetylnorfloxacin and Other Piperazine Ring Modifications

Modifications to the piperazine ring of norfloxacin are a common feature of its microbial biotransformation. One such modification leads to the formation of desethylene-N-acetylnorfloxacin. researchgate.netresearchgate.net This metabolite results from the loss of an ethylene (B1197577) group from the piperazine ring, followed by N-acetylation. nih.govresearchgate.net

Another significant piperazine ring modification is the formation of desethylene norfloxacin, which involves the removal of the ethylene group without subsequent acetylation. nih.govresearchgate.net This metabolite has been detected in cultures of Microbacterium sp. strain 4N2-2. nih.gov The desethylation of the piperazine ring can occur through both biotic and abiotic processes. nih.govresearchgate.net

The following table summarizes the key metabolites resulting from piperazine ring modifications:

| Metabolite Name | Precursor | Key Transformation |

| N-Acetylnorfloxacin | Norfloxacin | Acetylation of the piperazine nitrogen |

| Desethylene-N-acetylnorfloxacin | Norfloxacin | Loss of ethylene group and acetylation |

| Desethylene norfloxacin | Norfloxacin | Loss of ethylene group |

Cleavage Products of the Piperazine Ring

The cleavage of the piperazine ring is a critical step in the degradation of norfloxacin. frontiersin.orgresearchgate.net This breakdown of the heterocyclic ring structure can lead to the formation of various smaller molecules. For instance, the degradation of norfloxacin by the bacterium Labrys portucalensis F11 primarily occurs through the cleavage of the piperazine ring. researchgate.net

One identified cleavage product is 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.net The formation of this compound signifies the complete removal of the piperazine moiety. Studies have shown that the initial step in the co-metabolic degradation of norfloxacin by mixed bacterial strains is the cleavage of the carbon-nitrogen bonds within the piperazine ring, followed by oxidation and de-ethylation reactions. frontiersin.org

Hydroxylated and Defluorinated Norfloxacin Derivatives

Hydroxylation and defluorination are additional biotransformation pathways for norfloxacin in microbial systems. The bacterium Microbacterium sp. has been reported to produce hydroxylated and defluorinated derivatives of norfloxacin. ucd.ie These metabolites include 8-hydroxynorfloxacin and 6-defluoro-6-hydroxynorfloxacin. nih.govscience.gov

The formation of these hydroxylated metabolites is thought to be mediated by free radicals and can be enhanced by the presence of substances like ascorbic acid and nitrate, while being inhibited by others such as phosphate (B84403) and certain amino acids. nih.govscience.govresearchgate.net The hydroxylation and defluorination of fluoroquinolones are significant as they can reduce the antibacterial potency of the original compound. nih.govresearchgate.net

Comparative Biotransformation of Norfloxacin Across Non-Human Biological Systems

The biotransformation of norfloxacin is not limited to microbial systems and has been observed in various non-human biological systems, including animals. While the specific metabolite profiles can vary, there are common pathways observed across different species.

In rats, the metabolism of norfloxacin involves cytochrome P450 isozymes. Studies using rat liver microsomes have shown that norfloxacin can inhibit the activity of CYP3A2, the isozyme responsible for cyclosporin (B1163) metabolism in male rats. sukl.gov.cz However, it did not inhibit the metabolism of substrates for CYP1A, CYP2E1, and CYP4A1. sukl.gov.cz

In chickens and pigs, desethylene norfloxacin has been detected as a metabolite following the administration of norfloxacin. nih.govresearchgate.net This indicates that the desethylation of the piperazine ring is a metabolic pathway in these animals.

Reproduction studies in mice, rats, rabbits, and monkeys have been conducted, although these primarily focused on teratogenic effects rather than detailed metabolic pathways. aapharma.ca It was noted that in monkeys, an increased incidence of embryonic loss was observed at high doses. aapharma.ca

The following table provides a comparative overview of norfloxacin biotransformation in different non-human systems:

| Biological System | Key Metabolites/Pathways | References |

| Microbial (Fungi) | N-acetylnorfloxacin, this compound, Piperazine ring cleavage, Hydroxylation, Involvement of Cytochrome P450 | nih.govucd.ietdx.cat |

| Microbial (Bacteria) | N-acetylnorfloxacin, Desethylene norfloxacin, 8-hydroxynorfloxacin, 6-defluoro-6-hydroxynorfloxacin, Piperazine ring cleavage | ucd.ienih.govresearchgate.netscience.govfrontiersin.orgresearchgate.net |

| Rats | Involvement of Cytochrome P450 (CYP3A2 inhibition) | sukl.gov.cz |

| Chickens and Pigs | Desethylene norfloxacin | nih.govresearchgate.net |

This comparative analysis highlights that while specific enzymes and resulting minor metabolites may differ, the core biotransformation pathways of norfloxacin, particularly modifications of the piperazine ring, are conserved across a range of non-human biological systems.

Assessment in in vitro Mammalian Models

In vitro studies using mammalian systems have been instrumental in elucidating the metabolic fate of norfloxacin. These models have demonstrated that the biotransformation of norfloxacin can lead to several metabolites, including this compound. The formation of this compound is a result of the formylation of the piperazine ring of the norfloxacin molecule. researchgate.net

Research has shown that this compound is one of the known mammalian metabolites of norfloxacin. nih.govresearchgate.net While specific enzyme systems in mammalian models responsible for this transformation are a subject of ongoing research, the consistent detection of this metabolite in human metabolite identification studies underscores its relevance in mammalian metabolism. researchgate.net The biotransformation reactions in humans not only include formylation to produce this compound but also N-acetylation, N-dealkylation, and cleavage of the piperazine ring to form other derivatives. researchgate.net

Table 1: Norfloxacin Metabolites in Mammalian Systems

| Metabolite | Biotransformation Reaction | Reference |

|---|---|---|

| This compound | Formylation | researchgate.net |

| N-Acetylnorfloxacin | N-acetylation | researchgate.net |

| Desethylene-N-acetylnorfloxacin | N-dealkylation | researchgate.net |

| Mono- and di-N-deethylation metabolites | Cleavage of the piperazine ring | researchgate.net |

Biotransformation in Avian Systems (e.g., Poultry Litter)

The biotransformation of norfloxacin is also a significant process in avian systems, particularly within poultry litter, where microorganisms play a crucial role. Studies have investigated the degradation of antimicrobial drug residues in this environment.

One such study focused on the fungus Pestalotiopsis guepini, which was found to metabolize norfloxacin when grown on poultry litter materials like rice hulls and ground corncobs. healthdrugpdf.com In cultures grown on rice hulls, P. guepini produced four metabolites, one of which was this compound. healthdrugpdf.com Similarly, in corncob cultures, this compound was also identified as a metabolite. healthdrugpdf.com

The relative amounts of norfloxacin metabolites were estimated, and in corncob cultures, this compound constituted 10.7% of the total metabolites. healthdrugpdf.com This indicates that the formylation pathway is a significant route for norfloxacin breakdown by certain fungi present in poultry litter. healthdrugpdf.com

Table 2: Norfloxacin Metabolites Produced by Pestalotiopsis guepini in Poultry Litter Materials

| Litter Material | Metabolite | Percentage of Total Metabolites | Reference |

|---|---|---|---|

| Rice Hulls | This compound | Not specified in percentage | healthdrugpdf.com |

| Rice Hulls | 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolone-3-carboxylic acid | Not specified in percentage | healthdrugpdf.com |

| Rice Hulls | N-Acetylnorfloxacin | Not specified in percentage | healthdrugpdf.com |

| Rice Hulls | Desethylene-N-acetylnorfloxacin | Not specified in percentage | healthdrugpdf.com |

| Corncobs | This compound | 10.7% | healthdrugpdf.com |

| Corncobs | N-Acetylnorfloxacin | 3.4% | healthdrugpdf.com |

Analogies between Microbial and Mammalian Metabolic Pathways

Interestingly, there are notable parallels between the metabolic pathways of norfloxacin in microbial systems and those observed in mammals. The metabolites produced by the fungus Pestalotiopsis guepini from norfloxacin are all known to be mammalian metabolites. nih.govresearchgate.net This suggests that this fungus can serve as a model for studying the biotransformation of fluoroquinolones as it might occur in mammalian organisms. researchgate.net

In a controlled study with Pestalotiopsis guepini grown in a sucrose/peptone broth, this compound was one of the four major metabolites identified, accounting for 3.6% of the total metabolites. nih.govresearchgate.net This finding further strengthens the analogy, as the same formylation reaction occurs in both the fungus and in mammalian systems. researchgate.netnih.govresearchgate.net

The ability of certain microorganisms to mimic mammalian metabolism of drugs and xenobiotics has been observed in various studies. iyte.edu.tr This capability is valuable as microbial systems can be used as in vitro models to predict and study mammalian metabolic pathways, which can be a more ethical and cost-effective approach. researchgate.net The biotransformation of norfloxacin by P. guepini is a clear example of this principle, where the microbial system effectively replicates the phase I and phase II metabolic reactions seen in mammals. researchgate.net

Table 3: Comparison of Norfloxacin Metabolites from Pestalotiopsis guepini and Mammalian Systems

| Metabolite | Produced by P. guepini? | Known Mammalian Metabolite? | Reference |

|---|---|---|---|

| This compound | Yes | Yes | nih.govresearchgate.net |

| N-Acetylnorfloxacin | Yes | Yes | nih.govresearchgate.net |

| Desethylene-N-acetylnorfloxacin | Yes | Yes | nih.govresearchgate.net |

| 7-amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Yes | Yes | nih.govresearchgate.net |

Environmental Transformation and Degradation Studies of N Formylnorfloxacin

Abiotic and Biotic Degradation Mechanisms

The environmental persistence of fluoroquinolones like norfloxacin (B1679917) and its derivatives, including N-Formylnorfloxacin, is governed by both abiotic (non-living) and biotic (living) degradation mechanisms. Abiotic processes can include photolysis (degradation by sunlight) and chemical hydrolysis. nih.govencyclopedia.pub However, biotic degradation, facilitated by microorganisms, is a primary pathway for the transformation of these compounds in soil and water systems. nih.govnih.gov

Biotic degradation involves microorganisms such as bacteria and fungi that utilize enzymes to break down complex organic molecules. encyclopedia.pubresearchgate.net The process typically begins with the attachment of microorganisms to the compound's surface, followed by enzymatic depolymerization into smaller molecules that can be assimilated by the cells and eventually mineralized. encyclopedia.pub For fluoroquinolones, initial transformation steps often involve oxidation or hydroxylation of the ring structures. nih.gov The efficiency of both abiotic and biotic degradation can be influenced by environmental factors such as temperature, pH, and the presence of other organic matter. nih.govmdpi.com Studies have shown that for many antibiotics, photolytic degradation can be a highly efficient elimination pathway, while the effectiveness of biotic degradation is closely linked to the compound's adsorption characteristics. nih.gov

Role of Specific Microorganisms in this compound Degradation

Microbial transformation is a key factor in the environmental fate of norfloxacin and its metabolites. Both bacteria and fungi have been identified as capable of degrading these compounds, although often through different metabolic pathways. While bacteria like Microbacterium sp. have been shown to transform norfloxacin into metabolites such as 8-hydroxynorfloxacin and N-acetylnorfloxacin, the formation of this compound is primarily associated with fungal metabolism. nih.gove3s-conferences.org

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of persistent organic pollutants, including antibiotics. researchgate.net Their powerful, non-specific extracellular enzymatic systems are key to this capability. scielo.org.co

The fungus Pestalotiopsis guepini has been shown to metabolize norfloxacin, producing this compound as one of four major metabolites. iyte.edu.tr Another extensively studied white-rot fungus, Trametes versicolor, demonstrates a significant ability to degrade fluoroquinolones like norfloxacin and ciprofloxacin (B1669076). researchgate.netmdpi.com Studies have reported that T. versicolor can remove over 90% of norfloxacin from a liquid medium within seven days of incubation. researchgate.net The degradation process involves a series of enzymatic reactions leading to the breakdown of the parent molecule. mdpi.com While T. versicolor is known for its robust degradation of the parent compound norfloxacin, research has also identified its role in transforming other fluoroquinolones, suggesting its potential involvement in the further degradation of metabolites like this compound. mdpi.commdpi.com

| Fungus Species | Parent Compound | Key Metabolites/Transformation Products | Reference |

| Pestalotiopsis guepini | Norfloxacin | N-acetylnorfloxacin, desethylene-N-acetylnorfloxacin, This compound | iyte.edu.tr |

| Trametes versicolor | Norfloxacin, Ciprofloxacin | Various degradation products (hydroxylation, oxidation) | researchgate.netmdpi.com |

| Trichoderma viride | Norfloxacin | 4-hydroxy-3-oxo-4-vinylcyclopent-1-enyl norfloxacin | tdx.cat |

| Mycobacterium spp. | Norfloxacin | N-acetylnorfloxacin, N-nitrosonorfloxacin | asm.org |

Kinetic studies are essential for quantifying the rate at which pollutants are degraded. For norfloxacin, research has demonstrated rapid degradation under favorable conditions with specific microorganisms. In studies with Trametes versicolor, over 90% of norfloxacin at an initial concentration of 2 mg/L was degraded after 7 days of incubation. researchgate.net Similarly, a bacterial consortium of Bacillus strains was able to achieve a 75% reduction of 5.5 mg/L of norfloxacin over 26 days. e3s-conferences.org

While specific kinetic data for the degradation of this compound itself is not extensively documented, the rates of parent compound transformation provide insight into its formation and potential subsequent breakdown. The kinetics of these reactions can often be described by first-order or pseudo-first-order models, where the degradation rate is dependent on the concentration of the compound. mdpi.comscholarsresearchlibrary.com

| Organism/System | Compound | Initial Concentration | Degradation Rate/Efficiency | Time | Reference |

| Trametes versicolor | Norfloxacin | 2 mg/L | >90% | 7 days | researchgate.net |

| Bacillus genus consortium | Norfloxacin | 5.5 mg/L | 75% | 26 days | e3s-conferences.org |

| Laccase + HBT mediator | Ciprofloxacin | Not specified | 81% removal | Not specified | mdpi.com |

| Laccase + p-CA mediator | Ciprofloxacin | Not specified | 57% removal | Not specified | mdpi.com |

Fungal Degradation of Norfloxacin and its Metabolites (e.g., Trametes versicolor)

Enzymatic Degradation Pathways

The degradation of fluoroquinolones by fungi is mediated by specific intracellular and extracellular enzymes. researchgate.net These enzymatic systems actively modify the chemical structure of the antibiotics, often reducing their biological activity. nih.gov

Laccases are copper-containing oxidoreductase enzymes secreted by white-rot fungi like Trametes versicolor. scielo.org.comdpi.com These enzymes are known for their ability to oxidize a broad range of phenolic and non-phenolic compounds, making them effective in the degradation of environmental pollutants. scielo.org.comdpi.com

In vitro assays have confirmed that purified laccase from T. versicolor can directly degrade fluoroquinolones. researchgate.net One study found that purified laccase removed 16% of ciprofloxacin after 20 hours. researchgate.net The efficiency of laccase-mediated degradation can be significantly enhanced by the addition of redox mediators, which act as electron shuttles between the enzyme and the target substrate. mdpi.com For instance, the addition of the mediator 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) diammonium salt (ABTS) resulted in 97.7% degradation of ciprofloxacin and 33.7% degradation of norfloxacin by laccase. researchgate.net This indicates that the laccase mediator system (LMS) is a powerful tool for transforming fluoroquinolone antibiotics. mdpi.com

Besides laccase, other enzyme systems play a crucial role in the fungal metabolism of fluoroquinolones. The cytochrome P450 monooxygenase (CYP450) system is a key intracellular pathway. mdpi.comtdx.cat Inhibition experiments using 1-aminobenzotriazole, a known CYP450 inhibitor, have shown a significant reduction in the degradation of ciprofloxacin and norfloxacin by T. versicolor, confirming the involvement of this enzyme system. researchgate.net CYP450 is often involved in initial oxidation and hydroxylation reactions. mdpi.com

Additionally, lignin-modifying enzymes such as manganese peroxidase (MnP) have been correlated with the degradation of fluoroquinolones. ucd.ie These peroxidases, along with laccases, form the core of the ligninolytic system of white-rot fungi, enabling the breakdown of complex aromatic structures like those found in norfloxacin and its metabolites. scielo.org.comdpi.com

Laccase-Mediated Transformations of Fluoroquinolones

Identification of Subsequent Transformation Products from this compound Degradation

The primary focus of existing research has been on the initial biotransformation of norfloxacin. For instance, studies on the fungus Pestalotiopsis guepini have shown its capability to metabolize norfloxacin into several products, including this compound. cymitquimica.comresearchgate.nethealthdrugpdf.com In these studies, while the formation of this compound is quantified, its subsequent breakdown is not traced. Similarly, research on other microorganisms, such as the white-rot fungus Trametes versicolor, has detailed the degradation of norfloxacin but has not identified this compound as a major metabolite or tracked its fate. researchgate.nettdx.cat

The degradation pathway of norfloxacin by mixed bacterial strains has been proposed to start with the cleavage of the piperazine (B1678402) ring, followed by oxidation and de-ethylation. frontiersin.org While this compound is a known mammalian metabolite, its environmental degradation pathway and the resulting transformation products remain an area requiring further investigation. researchgate.net The absence of this crucial information limits a complete assessment of the environmental exposure and potential risks associated with this compound.

Environmental Fate Research (Excluding Ecotoxicological Assessment)

The environmental fate of a compound encompasses its persistence, mobility, and distribution in various environmental matrices. For this compound, specific research is limited, and much of the understanding is extrapolated from studies on its parent compound, norfloxacin, and the broader class of fluoroquinolone antibiotics.

Persistence and Attenuation in Environmental Matrices

There is a lack of direct studies measuring the persistence and attenuation of this compound in environmental matrices such as soil and water. The persistence of fluoroquinolones in general, however, is a recognized concern. researchgate.net These compounds are known to bind strongly to soil and sediments, a characteristic that can delay their biodegradation and lead to their recalcitrance in the environment. researchgate.netnih.gov This strong binding to topsoil can reduce the immediate threat of groundwater contamination but contributes to their long-term persistence in the terrestrial environment. researchgate.netnih.gov

Studies on the dissipation of other fluoroquinolones, such as difloxacin, have shown very long half-lives in bulk soil, indicating high persistence. nih.gov It is plausible that this compound, sharing structural similarities with its parent compound, may exhibit comparable persistence. However, without specific studies, this remains an assumption. The attenuation of this compound in aquatic systems is also not well-documented. General studies on fluoroquinolones indicate that while wastewater treatment can be effective in removing a significant percentage of these compounds, their metabolites may still be released into aquatic environments. researchgate.net

Mobility and Distribution in Model Environmental Systems

Specific data on the mobility and distribution of this compound in model environmental systems is not available in the current body of scientific literature. The mobility of fluoroquinolones in soil is generally considered to be low due to their strong adsorption to soil particles. researchgate.net This is influenced by soil properties such as organic carbon content, clay content, and pH. awsjournal.org

For the parent compound norfloxacin, studies have shown that it is mainly found in the roots of plants when taken up from the soil, with limited translocation to stems and leaves, suggesting low mobility within plant systems. researchgate.net Given that this compound is a metabolite, its physicochemical properties could differ from norfloxacin, potentially influencing its mobility. However, without experimental data on its adsorption coefficients (Kd) and other mobility indicators, its potential for leaching and distribution in different environmental compartments remains speculative.

Influence of Environmental Conditions on Transformation Rates

The transformation of pharmaceutical compounds in the environment is significantly influenced by various conditions, including pH and temperature. While there are no specific studies on how these factors affect the transformation rates of this compound, general principles of chemical and microbial degradation provide some insights.

The activity of microbial enzymes responsible for the degradation of pollutants is highly dependent on pH and temperature. researchgate.netmdpi.com For instance, the degradation of norfloxacin by the fungus Trametes versicolor is influenced by these parameters. researchgate.net Similarly, abiotic degradation processes such as hydrolysis and photolysis are also affected by pH and temperature. nih.govaaqr.org For many organic compounds, degradation rates increase with temperature up to an optimal point for microbial activity. mdpi.com The pH of the medium can affect the stability of the compound and the activity of degrading enzymes. nih.gov

It can be hypothesized that the transformation of this compound, whether through biotic or abiotic pathways, would be similarly influenced by these environmental factors. However, the specific optimal conditions for its degradation and the kinetics of these processes are yet to be determined through dedicated research.

Analytical Methodologies for N Formylnorfloxacin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for isolating and quantifying components within a mixture. e3s-conferences.org Its application is crucial in the analysis of N-Formylnorfloxacin, often found in complex biological or environmental samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands out as a primary and versatile tool for the analysis of this compound. nih.gov It is widely used for the separation, identification, and quantification of various compounds, including antibiotics and their metabolites. iipseries.orgresearchgate.net In research concerning the biotransformation of Norfloxacin (B1679917), HPLC is employed to purify its metabolites, including this compound, from culture broths. nih.gov

The utility of HPLC lies in its high resolution and ability to separate complex mixtures based on the differential partitioning of analytes between a stationary phase and a mobile phase. iipseries.org For compounds like this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the compounds.

Key parameters in HPLC analysis include the choice of the column, the composition of the mobile phase, the flow rate, and the detector. For instance, a study on the biotransformation of Norfloxacin utilized HPLC for the purification of its metabolites. nih.gov While specific operational details for this compound are often embedded within broader metabolic studies, the principles of HPLC allow for the development of methods tailored to its specific properties. The quantitative determination of compounds is typically achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area or height of the analyte to this curve. drawellanalytical.com

Table 1: HPLC Parameters for Analysis of Related Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water with acid (e.g., Formic, Acetic) | Elution of compounds from the column. |

| Detector | UV-Vis or Fluorescence | Detection and quantification of the analyte. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |

This table presents typical HPLC parameters that can be adapted for this compound analysis based on methods for similar compounds.

Other Chromatographic Approaches for this compound Analysis

While HPLC is predominant, other chromatographic techniques can also be applied to the analysis of this compound. Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective method for qualitative analysis and for monitoring the progress of reactions or purification processes. researchgate.net It can provide preliminary separation and identification of compounds in a mixture.

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. iipseries.orgdrawellanalytical.com Since this compound is a relatively polar and non-volatile molecule, its analysis by GC would likely require a derivatization step to increase its volatility.

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Identification

Following separation, spectroscopic and spectrometric methods are indispensable for confirming the identity and elucidating the structure of this compound.

Mass Spectrometry (MS and LC-MS/MS) in Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. ijpras.com It is a cornerstone in the identification of drug metabolites like this compound. nih.govresearchgate.net When coupled with Liquid Chromatography (LC-MS/MS), it provides both separation and highly sensitive and specific identification of compounds in complex mixtures. bioivt.com

In the context of this compound, LC-MS/MS is used to identify metabolites by comparing their fragmentation patterns with those of known standards or by interpreting the fragmentation to deduce the structure. thermofisher.com The process involves ionizing the molecule, typically through electrospray ionization (ESI), and then fragmenting the parent ion to produce a characteristic pattern of daughter ions. thermofisher.comresearchgate.net This tandem mass spectrometry (MS/MS) approach provides a high degree of confidence in the identification of the metabolite. wikipedia.org For example, research on Norfloxacin metabolism identified this compound by purifying it via HPLC and then subjecting it to mass spectrometry for identification. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Positive ESI | 348 | Fragmentation would involve losses of the formyl group, parts of the piperazine (B1678402) ring, and other characteristic cleavages. |

This table illustrates the expected mass spectrometry data for this compound based on its molecular weight and common fragmentation pathways for related fluoroquinolones.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. nih.govrsc.org It provides detailed information about the chemical environment of atoms within a molecule. rsc.org Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of metabolites.

In the study of Norfloxacin biotransformation, proton NMR (¹H NMR) was used alongside mass spectrometry to identify the purified metabolites, including this compound. nih.gov The ¹H NMR spectrum would show characteristic signals for the protons in the quinolone core, the ethyl group, the piperazine ring, and the newly introduced formyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a complete picture of the molecule's structure. wikipedia.org Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. ipb.pt

Fourier Transform Infrared (FTIR) Spectroscopy in Degradation Studies

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. rtilab.comthermofisher.com It is particularly useful in monitoring chemical changes, such as the degradation of compounds. testoil.comd-nb.info

In the context of this compound, FTIR can be used to study its degradation products. frontiersin.org The principle of FTIR is that different chemical bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint for each molecule. thermofisher.com By analyzing the changes in the FTIR spectrum over time, such as the appearance or disappearance of specific absorption bands, one can follow the degradation process. For instance, the degradation of the formyl group or the piperazine ring would lead to characteristic changes in the spectrum. mdpi.com The technique can identify the presence of specific functional groups and is a valuable tool for quality control and the analysis of material composition. rtilab.commolaid.com

Development and Validation of Robust Analytical Procedures

The development and validation of analytical procedures are crucial for the reliable quantification and identification of pharmaceutical compounds such as this compound. labmanager.com This process ensures that the chosen analytical method is suitable for its intended purpose, providing consistent, accurate, and reliable data. ich.orgich.org The validation process involves a series of experiments designed to verify the performance of a method against predefined acceptance criteria. sysrevpharm.org Key validation characteristics include specificity, linearity, precision, detection and quantification limits, and system suitability, which collectively demonstrate the method's fitness for use in research and quality control settings. demarcheiso17025.comajrconline.org

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu Selectivity is a comparative term, referring to the ability of a method to distinguish the analyte from other substances. ich.org For this compound, especially when analyzed in complex biological matrices like plasma or urine, establishing high specificity is paramount to prevent interference from endogenous substances or metabolites of the parent drug, norfloxacin. ich.org

To demonstrate specificity, analytical procedures are typically challenged by analyzing blank matrix samples from multiple sources, as well as matrix samples spiked with this compound and its potential interferents. ich.org Forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), are also performed to show that the method can separate the analyte from its degradation products. labmanager.com The absence of interfering peaks at the retention time of this compound in blank and placebo chromatograms confirms the method's specificity. npra.gov.my

Table 1: Example Chromatographic Specificity Data for this compound Analysis

| Sample Analyzed | Retention Time of this compound (min) | Retention Time of Potential Interferent (min) | Interference Observed at Analyte Retention Time |

| Blank Human Plasma | Not Applicable | Various < 5.0 | No |

| Blank Human Urine | Not Applicable | Various < 5.0 | No |

| This compound Standard | 5.2 | Not Applicable | Not Applicable |

| Norfloxacin Standard | Not Applicable | 4.8 | No |

| Spiked Plasma (this compound) | 5.2 | - | No |

| Spiked Plasma (Norfloxacin) | - | 4.8 | No |

| Acid-Stressed Sample | 5.2 (Degradant at 3.9) | - | No |

| Base-Stressed Sample | 5.2 (Degradant at 4.1) | - | No |

This table contains illustrative data.

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. sysrevpharm.org The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

The determination of linearity involves preparing a series of at least five standard solutions of this compound at different concentrations. europa.eu These solutions are then analyzed, and the instrument response is plotted against the analyte concentration. The data is typically evaluated using linear least-squares regression analysis. researchgate.net A strong linear relationship is indicated by a correlation coefficient (r) or coefficient of determination (R²) close to 1.000 (typically >0.99). cipac.orgresearchgate.net The slope, y-intercept, and correlation coefficient of the regression line are reported as key indicators of linearity. cipac.org The demonstrated linear interval defines the calibration range for the assay. researchgate.net

Table 2: Example Linearity and Range Data for this compound

| Standard Concentration (µg/mL) | Instrument Response (Peak Area) |

| 0.1 | 10,500 |

| 0.5 | 51,200 |

| 1.0 | 101,100 |

| 5.0 | 505,400 |

| 10.0 | 1,008,000 |

| 20.0 | 2,015,000 |

| Regression Analysis | Result |

| Linearity Range | 0.1 - 20.0 µg/mL |

| Regression Equation | y = 100650x + 485 |

| Coefficient of Determination (R²) | 0.9998 |

This table contains illustrative data.

Precision and Reproducibility in Inter-Laboratory Studies

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu It is a measure of random error and is usually expressed as the relative standard deviation (%RSD). sysrevpharm.org Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment. europa.eu

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. europa.eu

Reproducibility: Assesses the precision between different laboratories, which is often evaluated through inter-laboratory comparisons or collaborative studies. europa.eunih.gov

Inter-laboratory studies are a critical tool for establishing the reproducibility of a method. ineris.frctc-n.org In these studies, identical samples of this compound are sent to multiple participating laboratories for analysis using the same validated method. mdpi.comnih.gov The results are compiled to determine the inter-laboratory variability. A high degree of reproducibility indicates that the method is robust and transferable. nih.gov

Table 3: Example of Precision and Reproducibility Results for this compound Quantification

| Concentration Level (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=18, 3 days) | Reproducibility (%RSD, 3 labs) |

| 0.5 (Low QC) | 2.8 | 3.5 | 7.9 |

| 8.0 (Mid QC) | 1.9 | 2.4 | 6.5 |

| 16.0 (High QC) | 1.5 | 2.1 | 5.8 |

This table contains illustrative data. QC refers to Quality Control samples.

Detection Limit and Quantification Limit Determinations

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key performance characteristics in the validation of analytical methods, particularly for impurity testing and the analysis of low analyte concentrations. d-nb.info

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu It represents the concentration at which a signal can be reliably distinguished from the background noise. iupac.org

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Several methods are used to determine LOD and LOQ, with two common approaches being:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. sepscience.comepa.gov

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the y-intercepts of regression lines or the analysis of multiple blank samples. The formulas are typically expressed as: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.comund.edu

Table 4: Example LOD and LOQ Values for this compound

| Matrix | Method of Determination | LOD (µg/mL) | LOQ (µg/mL) |

| Aqueous Solution | Based on S/N Ratio | 0.03 | 0.10 |

| Human Plasma | Based on Calibration Curve Slope | 0.05 | 0.15 |

| Human Urine | Based on Calibration Curve Slope | 0.04 | 0.12 |

This table contains illustrative data.

System Suitability Testing for Method Reliability

System Suitability Testing (SST) is an integral part of analytical procedures, performed prior to and sometimes during sample analysis, to verify that the analytical system is performing adequately. loesungsfabrik.dethermofisher.com The goal of SST is to ensure that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole. thermofisher.com If the system fails the SST, the analysis is stopped until the performance issue is resolved. loesungsfabrik.de

For chromatographic methods used in this compound analysis, typical SST parameters include:

Injection Repeatability: The precision of multiple injections of a standard solution, typically with a %RSD of ≤1.0%. loesungsfabrik.de

Tailing Factor (Symmetry Factor): Measures the asymmetry of a chromatographic peak. A value ≤2 is generally required. researchgate.net

Theoretical Plates (N): A measure of the column's efficiency. Higher numbers indicate better efficiency. jetir.org

Resolution (Rs): Measures the degree of separation between two adjacent peaks (e.g., this compound and a closely eluting impurity or internal standard). A resolution of >2 is typically desired for quantitative analysis. loesungsfabrik.de

Table 5: Typical System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose |

| Injection Precision (%RSD) | ≤ 1.0% for ≥5 injections | Ensures consistent performance of the injector and detector. |

| Tailing Factor (T) | ≤ 2.0 | Confirms peak shape is acceptable for accurate integration. |

| Theoretical Plates (N) | > 2000 | Verifies column efficiency. |

| Resolution (Rs) | > 2.0 (between analyte and nearest peak) | Guarantees separation from potential interferents. |

This table contains generally accepted criteria.

Future Research Directions and Methodological Advances in N Formylnorfloxacin Studies

Integration of Advanced Omics Technologies in Biotransformation Studies

The biotransformation of norfloxacin (B1679917) into N-Formylnorfloxacin is a key process occurring in humans and various environmental matrices. researchgate.netresearchgate.net A comprehensive understanding of the underlying biological mechanisms requires an integrated, multi-omics approach that combines genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.comnih.gov

Future research will leverage these technologies to move beyond simple metabolite identification and toward a holistic view of the biological systems involved. azolifesciences.com For instance, studying microorganisms known to degrade fluoroquinolones, such as the fungus Ganoderma lucidum, can be enhanced significantly. researchgate.net

Genomics and Transcriptomics: These tools can identify the specific genes and corresponding RNA transcripts that are activated in microorganisms or human tissues in response to norfloxacin exposure. This can pinpoint the enzymes responsible for the formylation reaction that produces this compound.

Proteomics: This approach directly studies the proteins expressed by an organism, allowing for the identification and quantification of the specific enzymes (e.g., transferases) that catalyze the addition of a formyl group to the norfloxacin molecule.

Metabolomics: As a direct measure of phenotype, metabolomics can provide a detailed snapshot of the metabolic state of a cell or organism during the biotransformation process. nih.gov This not only confirms the presence of this compound but also identifies other related metabolites and pathway intermediates, offering a complete picture of the metabolic network. nih.govnih.gov

The integration of these datasets through advanced bioinformatics is crucial. azolifesciences.comnih.gov By combining information from each omics layer, researchers can build comprehensive models that link genetic potential to functional enzymatic activity and the resulting metabolite profile, fully elucidating the biotransformation pathways of norfloxacin. nih.gov

Development of Predictive Models for Environmental Transformation Pathways

Predicting the environmental fate of this compound and its parent compound is essential for environmental risk assessment. Future research will focus on developing sophisticated predictive models that can forecast transformation pathways under various environmental conditions. These models integrate chemical properties with environmental parameters to simulate degradation and transport.

A promising avenue is the use of rules-based prediction systems, such as the U.S. EPA's Chemical Transformation Simulator (CTS), which generates potential transformation pathways based on libraries of known chemical reactions. nih.gov Another approach involves using theoretical principles to determine the most likely reaction pathways based on thermodynamic stability and electronic theory. nih.gov

The development of these models will be instrumental for:

Forecasting the persistence of this compound in different environmental compartments (water, soil, sediment).

Identifying potential breakdown products that may also have environmental or toxicological significance.

Informing conservation and environmental policy by highlighting areas at high risk of contamination. data4sdgs.org

Table 1: Predictive Modeling Approaches for Environmental Transformation

| Model Type | Principle | Application to this compound | Reference |

|---|---|---|---|

| Rules-Based Cheminformatics (e.g., EPA CTS) | Uses a library of known reaction pathways for specific functional groups to predict potential transformation products. | Predicting hydrolysis, photolysis, and biodegradation products of this compound in aquatic systems. | nih.gov |

| Theory-Based Computational Chemistry | Applies electronic theory and thermodynamics to calculate the stability and reactivity of molecules, identifying the most probable reaction pathways. | Modeling the energetics of this compound degradation to predict dominant breakdown pathways and product stability. | nih.gov |

| Time Series Models (e.g., SARIMA, LSTM) | Utilizes historical data to forecast future trends and patterns in environmental concentrations. | Projecting future concentrations of this compound in monitored water bodies based on usage data and environmental conditions. | mdpi.com |

| Bayesian Belief Networks (BBNs) | Models causal relationships between variables to predict outcomes based on a set of inputs. | Assessing how factors like temperature, pH, and microbial activity collectively influence the rate of this compound formation and degradation. | plos.org |

Novel Analytical Approaches for Trace-Level Detection and Comprehensive Metabolite Profiling

The detection and quantification of this compound, especially at the trace levels found in environmental and biological samples, require highly sensitive and selective analytical methods. researchgate.net Research continues to push the boundaries of analytical chemistry to improve detection limits and achieve more comprehensive metabolite profiling.

High-performance liquid chromatography (HPLC) coupled with various detectors remains a cornerstone technique. researchgate.netresearchgate.net The use of fluorescence detection offers high sensitivity for fluoroquinolones and their metabolites. researchgate.net However, the most significant advances are seen with the hyphenation of chromatography to mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for both quantifying known metabolites and identifying unknown ones. nih.gov Its high sensitivity allows for detection at very low concentrations (ng/L or µg/L levels). researchgate.netnih.gov

High-Resolution Mass Spectrometry (HR-MS): Techniques like Orbitrap-MS provide highly accurate mass measurements, which are invaluable for elucidating the elemental composition of unknown metabolites, thus aiding in their structural identification. nih.govevotec.com

Advanced Sample Preparation: To detect trace levels, effective sample pre-concentration is necessary. Techniques such as solid-phase extraction (SPE) and hollow-fiber extraction are used to enrich analytes from complex matrices like wastewater or plasma, achieving enrichment factors of over 100. researchgate.net

Future work will focus on miniaturized and automated systems, such as microfluidic chip-based devices and portable mass spectrometers, to enable on-site, real-time monitoring of this compound and other contaminants. mdpi.com

Table 2: Analytical Methods for this compound and Related Compounds

| Technique | Key Features | Achieved Detection Limit | Matrix | Reference |

|---|---|---|---|---|

| HPLC with Fluorescence Detection | High sensitivity for fluorescent compounds like fluoroquinolones. | 2.5 ng/mL | Chicken Tissue | researchgate.net |

| Hollow-Fiber Extraction with HPLC-DAD | High sample enrichment (factor >100) and selectivity. | 0.01-0.02 µg/L | Surface Water | researchgate.net |

| LC-MS/MS | High sensitivity and specificity for complex samples. Enables both quantification and identification. | Low pg/mg | Hair | nih.gov |

| LC-HRMS (e.g., Orbitrap) | Provides highly accurate mass data for confident structural elucidation of unknown metabolites. | Not specified | Biological Samples | nih.gov |

| HPLC-NMR | Directly couples separation with structural information from NMR, ideal for unambiguous identification. | Not specified | Metabolite Mixtures | nih.govresearchgate.net |

Application of in silico Methods for Mechanistic Elucidation of this compound Formation and Degradation

In silico, or computational, methods offer a powerful, cost-effective way to investigate the chemical and biological mechanisms that govern the lifecycle of this compound without the need for extensive lab work. nih.gov These approaches are crucial for understanding the specifics of its formation and degradation at a molecular level.

Molecular docking, for example, can be used to simulate how the parent norfloxacin molecule fits into the active site of a potential metabolizing enzyme. nih.gov This can help identify the specific enzymes responsible for the formylation reaction and explain the selectivity of the process. Furthermore, in silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, providing an early assessment of the potential bioactivity of this compound itself. nih.gov

For degradation pathways, computational chemistry can model the reaction energetics to predict which degradation routes (e.g., photodegradation, hydrolysis) are most favorable. nih.gov By calculating the stability of potential intermediates and products, these models can build a detailed map of how this compound breaks down in the environment, complementing data from experimental studies. nih.gov

Research on the Role of this compound in the Broader Environmental Cycle of Fluoroquinolones

This compound does not exist in isolation; it is one part of the complex environmental fate of fluoroquinolone antibiotics. researchgate.net These antibiotics are often not completely removed by conventional wastewater treatment plants, leading to their release into aquatic environments and accumulation in sewage sludge. scielo.brscielo.br

Future research must focus on understanding the role of this compound within this cycle. Key research questions include:

Formation in Wastewater Treatment: What are the primary mechanisms (biological or chemical) for this compound formation during wastewater treatment? Studies have identified N-formyl metabolites of norfloxacin and ciprofloxacin (B1669076) in fungal degradation and wastewater, indicating this is a relevant pathway. researchgate.netresearchgate.nettdx.catresearchgate.net

Persistence and Mobility: Does the formylation of norfloxacin alter its environmental behavior? For example, does this compound bind more or less strongly to soil and sediment compared to its parent compound? The strong binding of fluoroquinolones to soil is a known factor in their environmental persistence. researchgate.net

Ecological Impact: How does the presence of this compound affect microbial communities? Fluoroquinolones are known to impact crucial environmental processes like the nitrogen cycle by inhibiting key microbial groups. nih.gov It is vital to determine if the formylated metabolite retains or alters this antimicrobial activity.

Reversion to Parent Compound: Is it possible for this compound to be transformed back into the more active norfloxacin under certain environmental conditions?

Answering these questions is critical for a comprehensive risk assessment of norfloxacin use and for developing more effective strategies to mitigate the environmental impact of its residues.

Q & A

Q. How can stability studies of this compound in biological fluids be optimized?

- Methodological Answer : Spike known concentrations into plasma/serum and incubate at 37°C. Sample at intervals (0–24 hrs) and quantify degradation via LC-MS. Use stabilizers (e.g., EDTA) to inhibit enzymatic hydrolysis. Report stability as % recovery ± SD across three independent runs .

Data Interpretation Frameworks

- For Contradictory Results : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observed effects .

- For Mechanistic Studies : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses and ensure alignment with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.